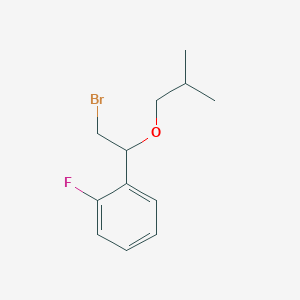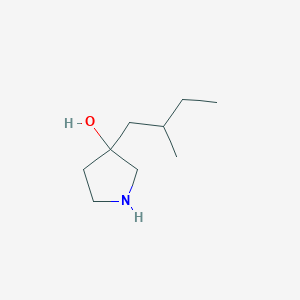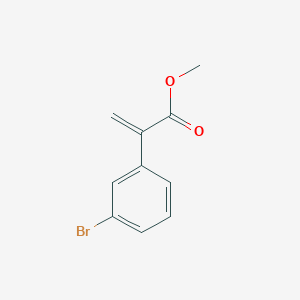
Methyl 2-(3-bromophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-bromophenyl)acrylate is an organic compound that belongs to the class of acrylates. It is characterized by the presence of a bromine atom attached to the phenyl ring and an ester functional group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-(3-bromophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-bromophenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. Another method includes the use of Suzuki-Miyaura coupling, where 3-bromophenylboronic acid is reacted with methyl acrylate in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(3-bromophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: 3-bromophenylacetic acid.
Reduction: 3-bromophenylethanol.
Substitution: Various substituted phenylacrylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-bromophenyl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-(3-bromophenyl)acrylate involves its interaction with various molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various derivatives. Additionally, the phenyl ring can participate in π-π interactions and hydrogen bonding, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-bromophenylacetate
- Methyl 2-(4-bromophenyl)acrylate
- Methyl 2-(2-bromophenyl)acrylate
Comparison: Methyl 2-(3-bromophenyl)acrylate is unique due to the position of the bromine atom on the phenyl ring, which affects its reactivity and interaction with other molecules. Compared to its isomers, it exhibits distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
Molekularformel |
C10H9BrO2 |
|---|---|
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
methyl 2-(3-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9BrO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 |
InChI-Schlüssel |
QQBPFMHPKCVEIT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13550794.png)
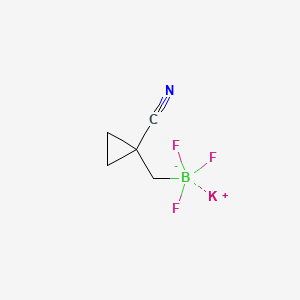
![Potassium4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13550802.png)
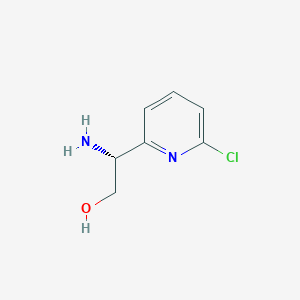
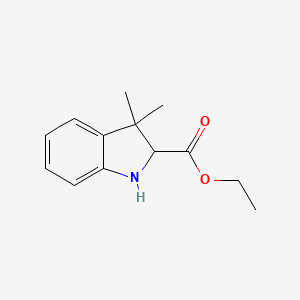
![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13550830.png)
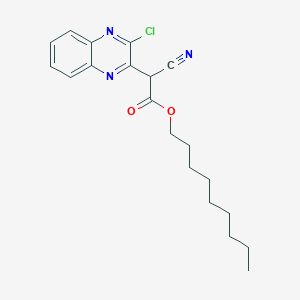
![4,4,5,5-Tetramethyl-2-[2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13550847.png)

![tert-Butyl ((1S,5S,6R)-3-azabicyclo[3.2.2]nonan-6-yl)carbamate](/img/structure/B13550849.png)


